molecular formula C15H22N2O2 B584758 3-Hydroxy Mepivacaine-d3 CAS No. 1346597-79-2

3-Hydroxy Mepivacaine-d3

Cat. No. B584758
CAS RN: 1346597-79-2
M. Wt: 265.371
InChI Key: DVENKGUHBZKQPU-HPRDVNIFSA-N
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Description

3-Hydroxy Mepivacaine-d3 is the deuterium labeled 3-Hydroxy Mepivacaine . It is a stable isotope and is primarily used for research . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Mepivacaine-d3 is C15H19D3N2O2 . This indicates that the compound consists of 15 carbon atoms, 19 hydrogen atoms, 3 deuterium atoms (a form of hydrogen), 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Hydroxy Mepivacaine-d3 is a solid substance . It is soluble in DMSO and methanol . The compound has a melting point of >182° C (dec.) . Its molecular weight is 265.37 .

Scientific Research Applications

Pharmaceutical Reference Standards

3-Hydroxy Mepivacaine-d3 is used as a reference standard in pharmaceutical testing . Reference standards are critical in drug development and pharmaceutical testing as they ensure consistency and accuracy in the results.

Impurity Standards

In addition to being a reference standard, 3-Hydroxy Mepivacaine-d3 is also classified as an impurity standard . Impurity standards are used in pharmaceutical testing to identify and quantify impurities in drug samples, which is crucial for ensuring drug safety and efficacy.

Stable Isotope Labeling

3-Hydroxy Mepivacaine-d3 is a deuterium-labeled compound . Deuterium labeling is a technique used in drug development for tracking and quantifying drugs and their metabolites in the body .

Metabolite Unlabelled

3-Hydroxy Mepivacaine-d3 is also classified as a metabolite unlabelled . This means it can be used in studies investigating the metabolism of drugs, helping researchers understand how a drug is broken down in the body.

Quantification of Mepivacaine

Mepivacaine-d3 is used as an internal standard for the quantification of mepivacaine by GC- or LC-MS . This helps in accurately measuring the concentration of mepivacaine, a local anesthetic, in various samples.

Inhibitor of Voltage-Gated Sodium Channels

Mepivacaine, the parent compound of 3-Hydroxy Mepivacaine-d3, is known to be an inhibitor of voltage-gated sodium channels . Therefore, 3-Hydroxy Mepivacaine-d3 could potentially be used in research studying the effects of sodium channel inhibition.

Mechanism of Action

Target of Action

3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine . The primary target of Mepivacaine, and by extension 3-Hydroxy Mepivacaine-d3, is the sodium channels present in neurons . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

Mepivacaine, and thus 3-Hydroxy Mepivacaine-d3, acts by binding selectively to the intracellular surface of sodium channels . This binding blocks the influx of sodium into the axon, thereby increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .

Biochemical Pathways

The action of 3-Hydroxy Mepivacaine-d3 primarily affects the sodium ion transport pathway. By blocking sodium influx, it disrupts the normal flow of ions that is necessary for the generation and propagation of action potentials . This disruption in the biochemical pathway leads to a decrease in nerve excitability, resulting in local anesthesia .

Pharmacokinetics

Mepivacaine is rapidly absorbed post administration and has a large volume of distribution . It is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high and these metabolites are rapidly excreted . The pharmacokinetic properties of 3-Hydroxy Mepivacaine-d3 are expected to be similar, with the deuterium label potentially affecting the metabolic and excretion profiles .

Result of Action

The primary result of the action of 3-Hydroxy Mepivacaine-d3 is the production of local or regional analgesia and anesthesia . By blocking nerve impulses at the site of administration, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local or regional anesthesia .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Mepivacaine-d3 can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as tissue perfusion and the presence of inflammation can affect the distribution and thus the efficacy of the compound .

properties

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVENKGUHBZKQPU-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857724
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Mepivacaine-d3

CAS RN

1346597-79-2
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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